molecular formula C4HF9O B12084301 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)propane CAS No. 67490-36-2

1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)propane

Cat. No.: B12084301
CAS No.: 67490-36-2
M. Wt: 236.04 g/mol
InChI Key: GGGJFCBJUNVNMG-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)propane is a fluorinated organic compound with the molecular formula C(_6)H(_3)F(_9)O. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)propane typically involves the reaction of hexafluoropropylene oxide with trifluoromethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction. Advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)propane can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluorinated carbon framework.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Strong oxidizing agents, such as potassium permanganate or chromium trioxide, can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohol derivatives, while oxidation can produce carbonyl compounds.

Scientific Research Applications

1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)propane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and unique reactivity.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions, where its fluorinated nature can provide insights into molecular interactions.

    Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)propane exerts its effects is largely dependent on its interaction with other molecules. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with biological targets. In enzyme studies, the compound can act as a probe to investigate active sites and catalytic mechanisms.

Comparison with Similar Compounds

    1,1,1,2,2,3,3-Heptafluoro-3-(trifluoromethoxy)propane: This compound has one less fluorine atom, which can affect its reactivity and physical properties.

    1,1,2,2,3,3-Hexafluoro-1-(trifluoromethyl)propane: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical behavior.

Uniqueness: 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)propane is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethoxy group. This combination imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable in specialized applications.

Properties

CAS No.

67490-36-2

Molecular Formula

C4HF9O

Molecular Weight

236.04 g/mol

IUPAC Name

1,1,2,2,3,3-hexafluoro-1-(trifluoromethoxy)propane

InChI

InChI=1S/C4HF9O/c5-1(6)2(7,8)3(9,10)14-4(11,12)13/h1H

InChI Key

GGGJFCBJUNVNMG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(OC(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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